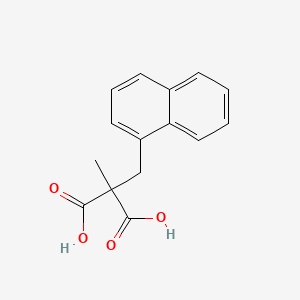
Methyl(naphthalen-1-ylmethyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(naphthalen-1-ylmethyl)propanedioic acid is a chemical compound with the molecular formula C15H14O4 It is a derivative of propanedioic acid, featuring a naphthalene ring attached to the propanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(naphthalen-1-ylmethyl)propanedioic acid typically involves the reaction of naphthalene derivatives with malonic acid or its esters. One common method is the alkylation of malonic acid derivatives with naphthalen-1-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl(naphthalen-1-ylmethyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the naphthalene ring.
科学的研究の応用
Methyl(naphthalen-1-ylmethyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl(naphthalen-1-ylmethyl)propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may bind to active sites of enzymes, altering their activity and influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methyl(naphthalen-1-ylmethyl)propanedioic acid can be compared with other similar compounds such as:
Malonic acid: A simpler dicarboxylic acid with similar reactivity but lacking the naphthalene ring.
Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid or naphthalene-2-carboxylic acid, which share the naphthalene core but differ in functional groups.
Propanedioic acid derivatives: Compounds like diethyl malonate or dimethyl malonate, which have similar reactivity but different substituents.
The uniqueness of this compound lies in its combination of the naphthalene ring and the propanedioic acid backbone, providing distinct chemical and physical properties that can be leveraged in various applications.
特性
CAS番号 |
4512-61-2 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
2-methyl-2-(naphthalen-1-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C15H14O4/c1-15(13(16)17,14(18)19)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
LOOMLJQVFZAXDN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC2=CC=CC=C21)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


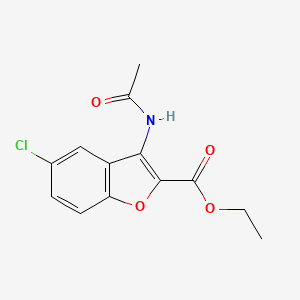
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
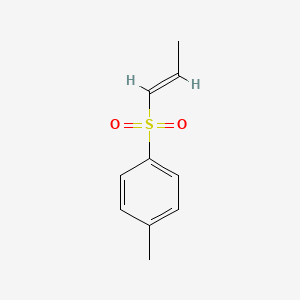
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)

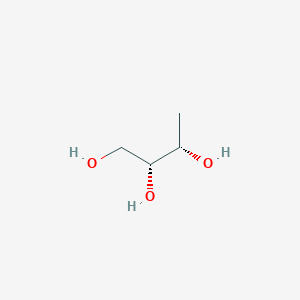
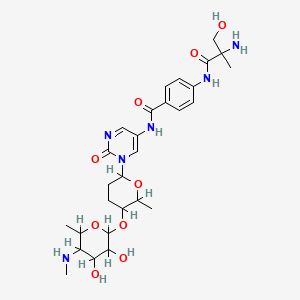
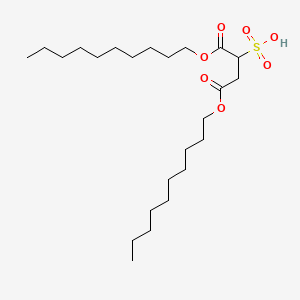
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
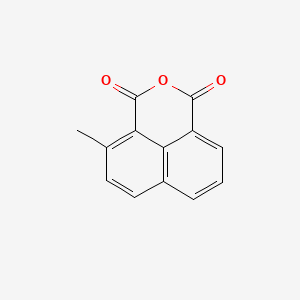

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
